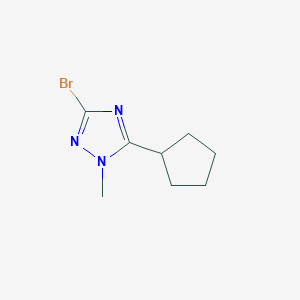

3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole

描述

Molecular Architecture and Isomeric Considerations

The molecular formula of 3-bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole is C₈H₁₂BrN₃ , with a molecular weight of 230.11 g/mol . Its structure features a 1,2,4-triazole core substituted at positions 1, 3, and 5 by methyl, bromine, and cyclopentyl groups, respectively. The SMILES string (CC1=NN=C(N1C2CCCC2)Br) confirms the connectivity: the methyl group occupies position 1, bromine at position 3, and the cyclopentyl moiety at position 5.

Isomeric considerations arise from the potential rearrangement of substituents. For instance, regioisomerism could occur if the bromine and cyclopentyl groups exchange positions. However, the synthetic pathway and steric constraints favor the reported configuration. Comparative analysis with analogues like 3-bromo-5-tert-butyl-1-methyl-1H-1,2,4-triazole (C₇H₁₂BrN₃) and 3-bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole (C₆H₈BrN₃) highlights the role of bulkier substituents in stabilizing specific regioisomers. The cyclopentyl group’s conformational flexibility contrasts with the rigid tert-butyl or cyclopropyl groups, potentially influencing crystal packing and solubility.

属性

分子式 |

C8H12BrN3 |

|---|---|

分子量 |

230.11 g/mol |

IUPAC 名称 |

3-bromo-5-cyclopentyl-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C8H12BrN3/c1-12-7(10-8(9)11-12)6-4-2-3-5-6/h6H,2-5H2,1H3 |

InChI 键 |

HUJRTOHFPVZFBM-UHFFFAOYSA-N |

规范 SMILES |

CN1C(=NC(=N1)Br)C2CCCC2 |

产品来源 |

United States |

准备方法

Synthesis from 2-Aminobenzonitrile Derivatives via Dimroth Rearrangement

A relevant synthetic approach to 1,2,4-triazole derivatives, which can be adapted for 3-bromo-5-cyclopentyl substitution, involves a one-pot synthesis starting from 2-aminobenzonitrile derivatives. This method includes:

- Conversion of 2-aminobenzonitrile to N’-(2-cyanophenyl)-N,N-dimethylformimidamide intermediates.

- Heterocyclization with hydrazides of carboxylic acids in acetic acid to form triazoloquinazoline intermediates.

- Acid-catalyzed hydrolysis and Dimroth rearrangement to yield the 1,2,4-triazole core with substituents at desired positions.

This method yields high purity and near-quantitative yields of substituted triazoles verified by elemental analysis, LC/MS, and NMR spectroscopy.

Bromination and Methylation Steps

- Bromination: Selective bromination at the 3-position can be performed on the triazole ring using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

- Methylation: The 1-methyl group is introduced by treating the 3-bromo-5-substituted-1H-1,2,4-triazole with methyl iodide in the presence of a base such as potassium hydroxide or sodium hydride, typically in acetone or DMF solvents.

Cyclopentyl Group Introduction

The cyclopentyl group at the 5-position can be introduced by:

- Using cyclopentyl-substituted hydrazides or carboxylic acid derivatives in the heterocyclization step.

- Alternatively, alkylation of a 5-unsubstituted triazole intermediate with cyclopentyl halides under basic conditions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Formation of formimidamide | 2-Aminobenzonitrile + DMF/DMA | N’-(2-cyanophenyl)-N,N-dimethylformimidamide | Precursor for heterocyclization |

| 2 | Heterocyclization | Hydrazide of cyclopentyl carboxylic acid, AcOH | Triazoloquinazoline intermediate | Cyclopentyl group introduced |

| 3 | Acid-catalyzed hydrolysis | Acid, water | 1H-1,2,4-triazole core | Dimroth rearrangement occurs |

| 4 | Bromination | NBS or Br2 in suitable solvent | 3-Bromo-5-cyclopentyl-1H-1,2,4-triazole | Selective bromination at 3-position |

| 5 | Methylation | Methyl iodide, base (KOH), acetone | 3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole | Alkylation at N1 position |

In-Depth Research Findings and Analytical Data

Yields and Purity

- The heterocyclization and rearrangement steps typically afford yields above 85%, with final methylation and bromination steps yielding the target compound in 70–90% purity after recrystallization.

- Purity and structure confirmation are routinely performed via:

- Elemental analysis (C, H, N within ±0.3% of theoretical)

- High-performance liquid chromatography-mass spectrometry (LC-MS) showing molecular ion peaks consistent with the expected mass.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) confirming substitution patterns.

- X-ray crystallography for definitive structural assignment when available.

Mechanistic Insights

- The Dimroth rearrangement mechanism involves acid-catalyzed ring opening and reclosure allowing for regioselective substitution.

- Bromination selectivity is influenced by electronic effects of substituents and solvent polarity.

- Methylation proceeds via nucleophilic substitution at the N1 nitrogen, favored in polar aprotic solvents.

Alternative Synthetic Approaches and Comparative Analysis

化学反应分析

Types of Reactions

3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.

Oxidation Reactions: Products include oxides or hydroxylated derivatives.

Reduction Reactions: Products include dehalogenated triazoles.

科学研究应用

3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.

作用机制

The mechanism of action of 3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Substituent Effects on Lipophilicity and Solubility

- The cyclopentyl group in this compound confers higher lipophilicity compared to the phenyl group in 3-Bromo-5-phenyl-1H-1,2,4-triazole . This enhances membrane permeability but reduces aqueous solubility.

- The trifluoromethyl (-CF₃) group in 3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole increases electronegativity and metabolic stability, making it suitable for agrochemical applications .

常见问题

Q. What are the optimal synthetic routes for 3-Bromo-5-cyclopentyl-1-methyl-1H-1,2,4-triazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., brominated triazoles) with cyclopentyl groups under base-catalyzed conditions. For example, potassium carbonate in DMF at 80–100°C is commonly used for halogenated triazole derivatives . Optimization includes adjusting stoichiometry, solvent polarity, and temperature gradients. Reaction progress should be monitored via TLC or HPLC, and purification achieved through column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, Br-C coupling in ¹³C).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₉H₁₂BrN₃: ~258.05 g/mol).

- XRD : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths/angles and verify stereochemistry .

- HPLC : Purity analysis using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution.

- Fungal Inhibition : Agar diffusion assays against C. albicans.

- Controls : Include known triazole antifungals (e.g., fluconazole) and solvent controls. Structure-activity relationships (SAR) should compare bromine/cyclopentyl substitutions to derivatives like 5-Bromo-3-(methylthio)-1H-1,2,4-triazole .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and binding modes with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density (e.g., bromine’s electrophilic character).

- Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 or fungal lanosterol 14α-demethylase. Compare binding affinities with trifluoromethyl or methylthio analogs .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

Q. What strategies resolve contradictory data in biological activity across studies (e.g., variable MIC values)?

- Methodological Answer :

- Standardize Assays : Use CLSI guidelines for MIC determination.

- SAR Analysis : Compare substituent effects (e.g., cyclopentyl vs. isopropyl groups) using analogs like 5-Bromo-1-isopropyl-3-methyl-1H-1,2,4-triazole .

- Metabolic Stability : Test compound degradation in liver microsomes to assess bioavailability discrepancies .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structural refinement?

- Methodological Answer :

- SHELXL Tweaks : Use HKLF 5 for twinned data; refine anisotropic displacement parameters.

- ORTEP-3 GUI : Visualize thermal ellipsoids to identify disorder in cyclopentyl groups .

- High-Resolution Data : Collect synchrotron data (<1.0 Å) to resolve ambiguous electron density .

Q. What mechanistic studies elucidate the compound’s role in catalytic or enzymatic inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。